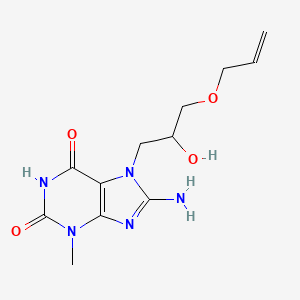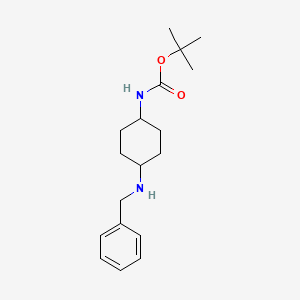
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
Descripción general
Descripción
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate is a chemical compound with the molecular formula C18H28N2O2 and a molecular weight of 304.43 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a benzylamino group, and a cyclohexylcarbamate moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
The synthesis of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(benzylamino)cyclohexyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and advanced purification techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the benzylamino group, leading to the formation of corresponding benzylamine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbamate group, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, where nucleophiles such as halides or alkoxides replace the benzyl group. This leads to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions. It is used in biochemical assays to investigate its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications. It is being investigated for its potential as a drug candidate due to its ability to interact with specific molecular targets.
Industry: In industrial settings, it is used as an intermediate in the production of pharmaceuticals and other fine chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group is believed to play a key role in binding to these targets, while the carbamate group may contribute to the compound’s stability and reactivity. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may modulate enzyme activity or receptor signaling pathways .
Comparación Con Compuestos Similares
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-(methylamino)cyclohexyl)carbamate: This compound has a similar structure but with a methylamino group instead of a benzylamino group. It may exhibit different reactivity and biological activities due to the smaller size of the methyl group.
tert-Butyl (4-(phenylamino)cyclohexyl)carbamate: This compound has a phenylamino group, which is bulkier than the benzylamino group. This may affect its binding affinity and reactivity in chemical reactions.
tert-Butyl (4-(ethylamino)cyclohexyl)carbamate: The ethylamino group in this compound may lead to different chemical and biological properties compared to the benzylamino group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability, reactivity, and potential biological activity.
Propiedades
IUPAC Name |
tert-butyl N-[4-(benzylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-16-11-9-15(10-12-16)19-13-14-7-5-4-6-8-14/h4-8,15-16,19H,9-13H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLUWOBLCVPXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

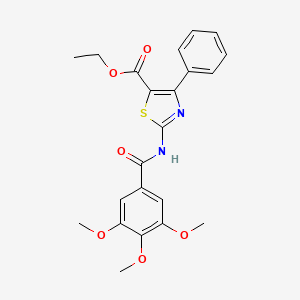
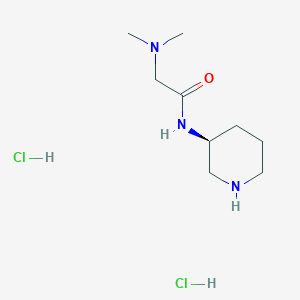
![5-bromo-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}furan-2-carboxamide](/img/structure/B2964199.png)
![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2964200.png)
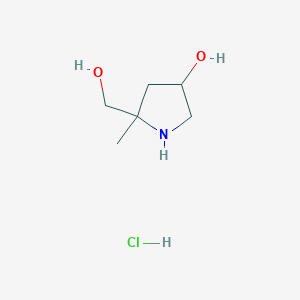
![4-[(2,4-dichlorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2964202.png)
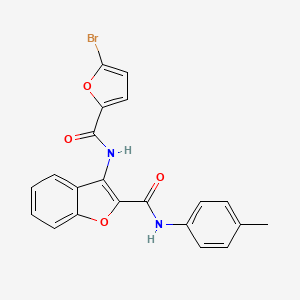
![ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2964204.png)
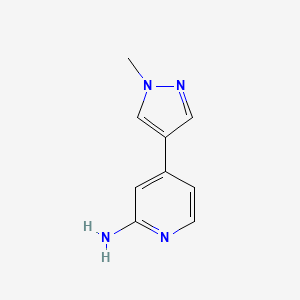
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2964208.png)

![2-Cyclopentyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2964213.png)
